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  • Product: Methyl 3-formyl-5-iodobenzoate
  • CAS: 177735-27-2

Core Science & Biosynthesis

Foundational

"Methyl 3-formyl-5-iodobenzoate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-formyl-5-iodobenzoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-formyl-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-formyl-5-iodobenzoate, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the theoretical basis for the interpretation of these spectra, outlines standardized experimental protocols for data acquisition, and presents the predicted data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers utilizing Methyl 3-formyl-5-iodobenzoate, enabling them to verify its structure and purity and to understand its spectroscopic properties in the context of their research.

Introduction to Methyl 3-formyl-5-iodobenzoate

Methyl 3-formyl-5-iodobenzoate (C₉H₇IO₃, Molar Mass: 290.05 g/mol ) is a trifunctional aromatic compound featuring a methyl ester, a formyl group, and an iodine atom substituted on a benzene ring.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. The iodine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the aldehyde allows for the formation of C-C and C-N bonds through various condensation and reductive amination reactions, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Given its importance, the unambiguous structural confirmation and purity assessment of Methyl 3-formyl-5-iodobenzoate are critical. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth analysis of its expected spectroscopic signatures.

Spectroscopic Analysis Workflow

The structural elucidation of an organic molecule like Methyl 3-formyl-5-iodobenzoate relies on a synergistic approach using multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 3-formyl-5-iodobenzoate in CDCl₃ is summarized in the table below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0Singlet1HAldehyde proton (-CHO)
~8.7Singlet (or narrow triplet, J ≈ 1.5 Hz)1HAromatic proton (H-6)
~8.5Singlet (or narrow triplet, J ≈ 1.5 Hz)1HAromatic proton (H-2)
~8.3Singlet (or narrow triplet, J ≈ 1.5 Hz)1HAromatic proton (H-4)
~3.9Singlet3HMethyl ester protons (-OCH₃)
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton: The proton of the formyl group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet around 10.0 ppm. This is a characteristic chemical shift for aldehyde protons.

  • Aromatic Protons: The three aromatic protons are in different chemical environments due to the influence of the three different substituents. They are all expected to be significantly downfield due to the electron-withdrawing nature of the formyl and methyl ester groups. They will appear as singlets or very narrowly split multiplets (meta-coupling, J ≈ 1.5-2.5 Hz). The exact assignment of H-2, H-4, and H-6 can be confirmed by 2D NMR techniques like NOESY.

  • Methyl Ester Protons: The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet around 3.9 ppm.

H_NMR_Structure a b H-2 (~8.5 ppm) c H-4 (~8.3 ppm) d H-6 (~8.7 ppm) e -CHO (~10.0 ppm) f -OCH3 (~3.9 ppm)

Caption: Chemical structure of Methyl 3-formyl-5-iodobenzoate with predicted ¹H NMR chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 3-formyl-5-iodobenzoate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum

The predicted broadband proton-decoupled ¹³C NMR spectrum of Methyl 3-formyl-5-iodobenzoate in CDCl₃ is summarized below.

Predicted Chemical Shift (δ, ppm) Assignment
~191Aldehyde carbon (-CHO)
~165Ester carbonyl carbon (-COO-)
~145Aromatic carbon (C-4)
~138Aromatic carbon (C-3, attached to -CHO)
~135Aromatic carbon (C-2)
~132Aromatic carbon (C-1, attached to -COOCH₃)
~130Aromatic carbon (C-6)
~95Aromatic carbon (C-5, attached to -I)
~53Methyl ester carbon (-OCH₃)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The aldehyde carbonyl carbon is typically found at a higher chemical shift (~191 ppm) than the ester carbonyl carbon (~165 ppm).

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The carbon attached to the iodine atom (C-5) is expected to be the most upfield of the aromatic carbons (~95 ppm) due to the heavy atom effect of iodine. The other aromatic carbon signals can be assigned based on substituent effects and comparison with related compounds.

  • Methyl Carbon: The carbon of the methyl ester group is expected to appear in the upfield region of the spectrum, around 53 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

    • Number of Scans: 512 to 2048 scans, or more, depending on the sample concentration and spectrometer sensitivity.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-220 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic C-H stretch
~2950MediumMethyl C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1740-1720StrongEster C=O stretch
~1720-1700StrongAldehyde C=O stretch
~1600, 1580, 1470Medium to WeakAromatic C=C stretch
~1300-1250StrongEster C-O stretch
~600-500Weak to MediumC-I stretch
Interpretation of the IR Spectrum
  • Carbonyl Region: The most prominent features in the IR spectrum will be the strong absorption bands for the two carbonyl groups. The ester C=O stretch is expected at a slightly higher wavenumber than the aldehyde C=O stretch.

  • C-H Stretching Region: The spectrum will show characteristic C-H stretching vibrations for the aromatic, methyl, and aldehyde protons in their respective regions. The two medium intensity bands for the aldehyde C-H stretch are a classic diagnostic feature.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including the C-O stretch of the ester and the C-I stretch.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.[2]

    • For KBr pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Sample Scan: Place the sample in the beam path and record the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum
m/z Relative Intensity Assignment
290HighMolecular Ion [M]⁺
259Medium[M - OCH₃]⁺
231Medium[M - COOCH₃]⁺
203High[M - CHO - COOCH₃]⁺
127Medium[I]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak at m/z 290 will confirm the molecular weight of the compound. The presence of one iodine atom will result in a characteristic isotopic pattern, although the M+1 peak will be small.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a peak at m/z 259, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z 231. Cleavage of the C-I bond is also possible.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray Ionization (ESI) is suitable for less volatile compounds and is commonly used with LC-MS.[3]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Summary of Spectroscopic Data

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of Methyl 3-formyl-5-iodobenzoate. The predicted data presented in this guide serves as a reliable reference for researchers working with this compound. It is important to note that actual experimental values may vary slightly depending on the specific experimental conditions (e.g., solvent, concentration, instrument).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139046091, Methyl 3-formyl-5-iodobenzoate. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link][3]

  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][2]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

Hydrolysis of the methyl ester in "Methyl 3-formyl-5-iodobenzoate"

Application Note: Chemoselective Hydrolysis of Methyl 3-formyl-5-iodobenzoate Strategic Analysis & Chemoselectivity The conversion of Methyl 3-formyl-5-iodobenzoate to 3-formyl-5-iodobenzoic acid represents a classic che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis of Methyl 3-formyl-5-iodobenzoate

Strategic Analysis & Chemoselectivity

The conversion of Methyl 3-formyl-5-iodobenzoate to 3-formyl-5-iodobenzoic acid represents a classic chemoselectivity challenge in organic synthesis. This scaffold is a high-value "bifunctional linchpin" used in medicinal chemistry: the iodide serves as a handle for Suzuki-Miyaura cross-couplings, while the aldehyde allows for reductive aminations or Wittig olefinations.

The Core Challenge: Standard ester hydrolysis conditions (e.g., NaOH, reflux) pose two specific risks to this substrate:

  • Cannizzaro Reaction: In the presence of strong bases (hydroxide), the non-enolizable aldehyde can undergo disproportionation, yielding the corresponding benzyl alcohol and carboxylic acid, destroying the aldehyde functionality.

  • Halo-stability: While aryl iodides are generally robust, high temperatures in alkaline media can occasionally lead to nucleophilic aromatic substitution (SNAr) or hydrodehalogenation trace byproducts, particularly if transition metal contaminants are present.

The Solution: This guide prioritizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system.[1][2] LiOH is less basic than NaOH/KOH and exhibits higher solubility in organic-aqueous mixtures, allowing the reaction to proceed at lower temperatures (0 °C to Ambient), thereby kinetically suppressing the Cannizzaro pathway.

Reaction Pathway & Mechanism[3][4][5][6]

The following diagram outlines the desired pathway versus the critical failure mode (Cannizzaro).

ReactionPathway Substrate Methyl 3-formyl-5-iodobenzoate (Ester + Aldehyde) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack SideProduct Cannizzaro Byproducts (Alcohol + Di-acid) Substrate->SideProduct High Temp / Strong Base (Disproportionation) Reagent LiOH / THF / H2O (0°C to RT) Reagent->Intermediate Product 3-Formyl-5-iodobenzoic acid (Target) Intermediate->Product Collapse (-OMe)

Figure 1: Reaction pathway highlighting the target hydrolysis and the competitive Cannizzaro disproportionation risk.

Experimental Protocol (Standard Method)

Method A: Lithium Hydroxide Hydrolysis (Recommended) Best for: Preserving the aldehyde and iodide integrity.

Materials:

  • Methyl 3-formyl-5-iodobenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (1.2 – 1.5 equiv)

  • Tetrahydrofuran (THF) (Reagent Grade)

  • Deionized Water

  • 1M HCl (for acidification)[2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-formyl-5-iodobenzoate (1.0 g, 3.45 mmol) in THF (10 mL). Ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Reagent Addition: Prepare a solution of LiOH·H₂O (217 mg, 5.17 mmol, 1.5 equiv) in Water (5 mL). Add this aqueous solution dropwise to the THF solution over 5 minutes.

    • Note: The mixture may become cloudy; this is normal.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitor: Check reaction progress by TLC (30% EtOAc/Hexanes) or LCMS. The starting material spot (higher Rf) should disappear.

  • Quench & Workup:

    • Cool the mixture back to 0 °C.

    • Slowly acidify with 1M HCl until pH reaches ~3–4. Do not use concentrated HCl to avoid acid-catalyzed degradation.

    • A white precipitate (the product) often forms.

  • Extraction:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If no precipitate: Extract with Ethyl Acetate (3 x 15 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Workup & Purification Logic

The following flowchart guides the decision-making process during the critical workup phase to maximize recovery.

WorkupLogic Start Reaction Complete (TLC/LCMS) Acidify Acidify to pH 3-4 (1M HCl, 0°C) Start->Acidify CheckPpt Precipitate Formed? Acidify->CheckPpt Filter Vacuum Filtration CheckPpt->Filter Yes Extract Extract w/ EtOAc (3x) CheckPpt->Extract No Wash Wash with Cold H2O Remove salts Filter->Wash Final 3-Formyl-5-iodobenzoic acid (Solid) Wash->Final Dry Dry (Na2SO4) & Evaporate Extract->Dry Dry->Final

Figure 2: Decision tree for isolation of the carboxylic acid product.[1]

Comparative Methods & Data

While LiOH is the gold standard, alternative methods exist for specific constraints.

MethodReagentsTempProsCons
A (Standard) LiOH / THF / H₂O0°C → RTHigh yield, mild, scalable.Requires aqueous workup.
B (Acidic) 4N HCl / DioxaneRefluxAvoids Cannizzaro completely.Slow reaction; Risk of acetal formation if alcohol solvent used.
C (Specialist) Me₃SnOH (Trimethyltin hydroxide)80°C (DCE)Neutral pH; highly selective.Toxic (Organotin); Difficult purification; Expensive.

Quality Control & Analytical Validation

To validate the success of the hydrolysis, specific spectral changes must be observed.

1. Proton NMR (¹H NMR, DMSO-d₆):

  • Loss of Signal: The singlet corresponding to the methyl ester (-COOCH ₃) at ~3.9 ppm must disappear.

  • Retention of Signal: The aldehyde proton (-CH O) should remain as a singlet at ~10.0 ppm.

  • New Signal: A broad singlet for the carboxylic acid (-COOH ) typically appears at 13.0–14.0 ppm (exchangeable).

2. Carbon NMR (¹³C NMR):

  • Disappearance of the methyl carbon signal at ~52 ppm.

  • Shift of the carbonyl carbon from ~165 ppm (ester) to ~167 ppm (acid).

3. Mass Spectrometry (LCMS):

  • Target Mass: [M-H]⁻ (Negative mode) is often more sensitive for benzoic acids.

  • Check for [M+H]⁺ corresponding to the benzyl alcohol (Cannizzaro byproduct) to assess purity.

References

  • General Hydrolysis Protocol: Li, X., et al. "Lithium Hydroxide/Aqueous Methanol: Mild Reagent for the Hydrolysis of Bile Acid Methyl Esters." Steroids, vol. 66, no. 4, 2001. Link

  • Analogue Synthesis (Methoxy-derivative): "A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate." ResearchGate, 2023. Link

  • Cannizzaro Side Reaction: Geissman, T. A. "The Cannizzaro Reaction."[3][4][5][6] Organic Reactions, 2011. Link

  • Compound Data: 3-Formyl-5-iodobenzoic acid (CAS 1289015-17-3).[7] Sigma-Aldrich Technical Data. Link

Sources

Application

The Versatile Bifunctional Linker: Methyl 3-formyl-5-iodobenzoate in Modern Medicinal Chemistry

Introduction: The Critical Role of Linkers in Drug Development In the intricate landscape of medicinal chemistry, the covalent linkage of distinct molecular entities has emerged as a cornerstone of innovative therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Drug Development

In the intricate landscape of medicinal chemistry, the covalent linkage of distinct molecular entities has emerged as a cornerstone of innovative therapeutic design. From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells, to proteolysis-targeting chimeras (PROTACs) that hijack the cellular machinery to degrade disease-causing proteins, the linker unit is far from a passive spacer. It is a critical determinant of a conjugate's solubility, stability, and pharmacokinetic profile. The judicious selection of a linker with orthogonal reactive handles is paramount for the successful synthesis of these complex molecules. This application note details the utility of Methyl 3-formyl-5-iodobenzoate, a versatile bifunctional linker, and provides detailed protocols for its application in constructing advanced bioconjugates.

Methyl 3-formyl-5-iodobenzoate is a valuable building block for medicinal chemists due to its two distinct reactive sites: a formyl group and an iodo-aryl moiety. The aldehyde functionality allows for straightforward conjugation to amine-containing molecules via reductive amination, forming a stable secondary amine linkage. Concurrently, the iodo-aryl group serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds. This orthogonality allows for a stepwise and controlled assembly of the final conjugate, making it an ideal choice for complex multi-component systems.

Physicochemical Properties of Methyl 3-formyl-5-iodobenzoate

A thorough understanding of the linker's properties is essential for its effective implementation.

PropertyValueReference
Molecular Formula C₉H₇IO₃[1]
Molecular Weight 290.05 g/mol [1]
Appearance White to pale yellow crystalline powderN/A
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES O=C(OC)C1=CC(I)=CC(C=O)=C1[1]

Core Applications and Reaction Mechanisms

The utility of Methyl 3-formyl-5-iodobenzoate stems from its ability to participate in two distinct and highly reliable chemical transformations. The following sections provide a detailed overview and step-by-step protocols for these key reactions.

Workflow for Bifunctional Linkage

The general strategy for utilizing Methyl 3-formyl-5-iodobenzoate as a linker involves a two-stage conjugation process. First, the aldehyde is used to connect to the first molecular entity (Molecule A), typically through reductive amination. Subsequently, the iodide serves as an anchor point for a cross-coupling reaction to attach the second molecular entity (Molecule B).

G cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Second Conjugation Linker Methyl 3-formyl-5-iodobenzoate Reaction_1 Reductive Amination Linker->Reaction_1 Molecule_A Molecule A (e.g., amine-containing payload) Molecule_A->Reaction_1 Intermediate Intermediate Conjugate Reaction_1->Intermediate Reaction_2 Suzuki Cross-Coupling Intermediate->Reaction_2 Molecule_B Molecule B (e.g., boronic acid derivative) Molecule_B->Reaction_2 Final_Product Final Bifunctional Conjugate Reaction_2->Final_Product

Caption: General workflow for the two-stage conjugation using Methyl 3-formyl-5-iodobenzoate.

Protocol 1: Reductive Amination of the Formyl Group

Reductive amination is a highly efficient method for forming stable C-N bonds. The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde of the linker and a primary or secondary amine on the target molecule, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Methyl 3-formyl-5-iodobenzoate (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Dissolve the amine-containing molecule (1.05 eq) in the same solvent.

    • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.

  • Reaction Assembly:

    • To the solution of Methyl 3-formyl-5-iodobenzoate, add the solution of the amine-containing molecule.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and addition should be controlled.

    • Stir the reaction at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine conjugate.

Causality and Experimental Choices
  • Solvent Choice: Aprotic solvents like DCE and THF are preferred as they do not compete with the amine in reacting with the aldehyde.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. A larger excess should be avoided to minimize purification challenges.

  • Reducing Agent: Sodium triacetoxyborohydride is favored over other borohydrides (e.g., sodium cyanoborohydride) as it is less toxic and the reaction can be carried out at a neutral or slightly acidic pH without the release of hydrogen cyanide gas.

Protocol 2: Suzuki Cross-Coupling of the Iodo-Aryl Moiety

The iodo-aryl functionality of the linker is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of a C-C bond with a wide variety of boronic acids or esters, providing access to a diverse range of bi-aryl structures.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a reaction vessel, dissolve the iodo-aryl intermediate from Protocol 1 (1.0 eq) and the desired boronic acid or ester (1.5 eq) in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or DMA) and an aqueous base solution.

    • Prepare a solution of an aqueous base, such as 2 M sodium carbonate or 1 M potassium phosphate.

  • Reaction Assembly:

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq).

    • Seal the reaction vessel and heat to the desired temperature (typically 80-100 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final bi-aryl conjugate.[1]

Causality and Experimental Choices
  • Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium catalysts with specific ligands may be required for challenging substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Degassing: The removal of oxygen is critical as Pd(0) species are readily oxidized to inactive Pd(II) species in the presence of oxygen.

Logical Relationship Diagram

G cluster_reactions linker Methyl 3-formyl-5-iodobenzoate Aldehyde Iodo-aryl reductive_amination Reductive Amination (with R¹-NH₂) linker:f0->reductive_amination intermediate Intermediate Secondary Amine Iodo-aryl suzuki_coupling Suzuki Coupling (with R²-B(OH)₂) final_product {Final Conjugate | R¹-NH-CH₂-Ar-R²} suzuki_coupling->final_product intermediate:f1->suzuki_coupling

Caption: Reaction pathway of Methyl 3-formyl-5-iodobenzoate.

Conclusion and Future Perspectives

Methyl 3-formyl-5-iodobenzoate represents a powerful and versatile tool in the medicinal chemist's arsenal. Its orthogonal reactive handles allow for the controlled and sequential assembly of complex molecular architectures, which is essential for the development of next-generation therapeutics like ADCs and PROTACs. The protocols detailed in this application note provide a robust framework for the successful implementation of this linker in drug discovery programs. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of well-defined bifunctional linkers such as Methyl 3-formyl-5-iodobenzoate will undoubtedly play an increasingly vital role.

References

  • Design and Synthesis of Biaryl DNA-encoded Libraries† Supporting information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of Methyl 3-formyl-5-iodobenzoate

Status: Operational | Ticket Priority: High Topic: Optimization & Troubleshooting for Multifunctional Aryl Iodides Audience: Medicinal Chemistry & Process Development Teams Core Directive: The "Golden Standard" Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High Topic: Optimization & Troubleshooting for Multifunctional Aryl Iodides Audience: Medicinal Chemistry & Process Development Teams

Core Directive: The "Golden Standard" Protocol

This module provides the baseline protocol optimized for chemoselectivity . The substrate, Methyl 3-formyl-5-iodobenzoate , contains three distinct functional groups with varying reactivities. The challenge is not the coupling itself (aryl iodides are highly reactive), but preserving the methyl ester (base-sensitive) and the aldehyde (oxidation/nucleophile-sensitive) while effecting the C-C bond formation.

Optimized Reaction Conditions (Starting Point)
ParameterRecommendationRationale (Causality)
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and suppresses dehalogenation side-reactions better than Pd(PPh₃)₄.
Base K₃PO₄ (2.0 equiv) or Cs₂CO₃ Weaker bases than hydroxides (NaOH/KOH). Phosphate buffers the pH, preventing ester hydrolysis (saponification) and aldehyde enolization.
Solvent 1,4-Dioxane (dry)Non-nucleophilic. Avoids transesterification seen with alcohols (MeOH/EtOH). High solubility for the organic substrate.
Additives Water (trace, 5-10% v/v)Essential for the transmetalation step (formation of hydroxo-palladium species) but kept low to minimize hydrolysis.
Temp 60–80 °C Aryl iodides undergo oxidative addition at lower temperatures. High heat (>100°C) promotes ester cleavage.
Atmosphere Argon/Nitrogen Critical. Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde to carboxylic acid.
Step-by-Step Workflow
  • Charge Solids: In a glovebox or under active N₂ flow, add Methyl 3-formyl-5-iodobenzoate (1.0 equiv), Boronic Acid (1.1–1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.

  • Solvent Addition: Add degassed 1,4-Dioxane. If using K₃PO₄, add degassed water (ratio 9:1 Dioxane:Water).

    • Tech Note: If using anhydrous CsF or Cs₂CO₃, water may be omitted if the boronic acid is "wet" enough, but trace water usually helps.

  • Degassing: Sparge with Argon for 5–10 minutes. Do not skip this. Oxygen is the enemy of the aldehyde.

  • Reaction: Seal and heat to 80 °C. Monitor by LCMS at 2 hours.

    • Endpoint: Consumption of the Aryl Iodide.[1][2]

  • Workup: Dilute with EtOAc. Wash with saturated NH₄Cl (neutralizes residual base immediately). Dry over Na₂SO₄.

Mechanism & Logic Visualization

The following diagram illustrates the critical decision pathways and the specific chemical risks associated with this substrate.

Suzuki_Workflow Start Substrate: Methyl 3-formyl-5-iodobenzoate OxAdd Oxidative Addition (Fast for Aryl Iodides) Start->OxAdd BaseChoice Base Selection Critical Checkpoint OxAdd->BaseChoice Path_Safe Weak Base (K3PO4/CsF) Controlled pH BaseChoice->Path_Safe Recommended Path_Fail Strong Base (NaOH/OEt) High pH BaseChoice->Path_Fail Avoid Transmetal Transmetalation (Rate Limiting Step) Path_Safe->Transmetal Side_Hydrolysis Side Reaction: Ester Hydrolysis (Acid) Path_Fail->Side_Hydrolysis Saponification Side_Aldol Side Reaction: Aldol/Cannizzaro Path_Fail->Side_Aldol Enolate formation RedElim Reductive Elimination C-C Bond Formation Transmetal->RedElim Product Target Biaryl RedElim->Product

Caption: Logic flow for preserving chemoselectivity. The choice of base determines whether the reaction proceeds to the product or diverges into hydrolysis/aldol side reactions.

Troubleshooting Center (FAQ)

Ticket #001: "My ester is disappearing, and I see a carboxylic acid peak (M-14)."

  • Diagnosis: Saponification. The base is too strong or the water content is too high at high temperatures.

  • Solution:

    • Switch base from Carbonate (K₂CO₃) to Phosphate (K₃PO₄) or Fluoride (CsF).

    • Reduce water ratio. Switch to anhydrous toluene using CsF (2.0 equiv) as the base. The "anhydrous" Suzuki works well for esters.

    • Lower temperature to 60 °C.

Ticket #002: "The reaction is stuck at 50% conversion. Adding more catalyst doesn't help."

  • Diagnosis: Catalyst poisoning or Boronic Acid Protodeboronation.

  • Solution:

    • Iodide Inhibition: The released Iodide (I⁻) can poison Pd.[3] Add a silver salt (Ag₂CO₃) to precipitate AgI (extreme measure).

    • Protodeboronation: If the boronic acid is electron-rich or heteroaromatic, it may be hydrolyzing to the arene. Add the boronic acid in portions (0.5 equiv at T=0, 0.5 equiv at T=1h).

    • Check oxygen levels.[3] If the solution turned black (Pd-black precipitation) immediately, your degassing was insufficient.

Ticket #003: "I see a new peak with M+14 (Methylation) or M+30 (Methoxylation)."

  • Diagnosis: Solvent interference.

  • Solution: Are you using Methanol? Stop. Methanol will transesterify the methyl ester (equilibrium) or attack the aldehyde as a hemiacetal. Use only aprotic solvents (Dioxane, Toluene, DMF, THF).

Ticket #004: "My Aldehyde is gone, but no product formed."

  • Diagnosis: Cannizzaro reaction or Oxidation.

  • Solution:

    • Cannizzaro: Occurs with strong bases (NaOH). Switch to K₃PO₄.

    • Oxidation: Air leak. The aldehyde oxidized to the benzoic acid. Tighten seals and use active inert gas flow.

Advanced Optimization Matrix

If the standard protocol yields <50%, execute this screening matrix (DoE approach).

VariableCondition A (Standard)Condition B (Anhydrous)Condition C (High Activity)
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄XPhos Pd G4 (Buchwald)
Base K₃PO₄ (aq)CsF (solid)K₃PO₄ (aq)
Solvent Dioxane/H₂OToluene (dry)THF/H₂O
Use Case General purposeHighly sensitive estersSterically hindered boronic acids
Protocol for Condition B (Anhydrous/Fluoride Method)

This is the "nuclear option" for extremely fragile esters.

  • Reagents: Substrate, Boronic Acid, Pd(PPh₃)₄ (5 mol%), CsF (2.5 equiv).

  • Solvent: Dry Toluene (0.1 M).

  • Mechanism: Fluoride activates the boronic acid (forming a boronate-fluoride complex) facilitating transmetalation without requiring water/hydroxide.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the mechanism and role of bases.
  • Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Establishes conditions for preserving sensitive functional groups.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Discusses catalyst selection (Pd(dppf) vs Pd(PPh3)4) and ligand effects.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(50), 9240-9261. Reference for using CsF/Fluoride conditions to avoid hydrolysis.

Sources

Optimization

Technical Support Center: Selective Reduction of Methyl 3-formyl-5-iodobenzoate

Welcome to the technical support guide for the selective reduction of Methyl 3-formyl-5-iodobenzoate. This resource is designed for chemists and drug development professionals to navigate the complexities of achieving hi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective reduction of Methyl 3-formyl-5-iodobenzoate. This resource is designed for chemists and drug development professionals to navigate the complexities of achieving high-yield, chemoselective reduction of the aldehyde functionality in this multifunctional aromatic compound. Below, you will find troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise.

Understanding the Core Challenge

The primary difficulty in the reduction of Methyl 3-formyl-5-iodobenzoate lies in its trifunctional nature. The molecule contains three distinct groups susceptible to reduction: an aldehyde (formyl group), a methyl ester, and an aryl-iodide bond.

  • Aldehyde (-CHO): The most reactive of the three, and our intended target for reduction to a primary alcohol (-CH₂OH).

  • Methyl Ester (-COOCH₃): Less reactive than the aldehyde, but can be reduced to a primary alcohol by stronger reducing agents, leading to an undesired diol product.

  • Aryl-Iodide (C-I): The carbon-iodine bond can undergo reductive cleavage (hydrodehalogenation), particularly under harsh conditions or in the presence of certain catalysts, resulting in the loss of the iodine substituent.

The goal is to implement a reduction strategy with high chemoselectivity —targeting only the aldehyde while preserving the ester and the aryl-iodide bond.


Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the selective reduction of Methyl 3-formyl-5-iodobenzoate.

Q1: My reaction is showing low conversion, with a significant amount of starting material remaining. What are the likely causes?

A1: Low conversion is a common issue that can typically be traced back to the reducing agent or the reaction conditions.

  • Insufficient Reducing Agent: While stoichiometry suggests a 1:1 molar ratio of hydride to aldehyde, it is standard practice to use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of Sodium Borohydride, NaBH₄) to compensate for any reaction with the solvent or trace amounts of water.

  • Reagent Purity: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, dry batch of the reagent.

  • Low Temperature: While initial addition of the reducing agent at low temperatures (0-5 °C) is crucial for controlling reactivity and selectivity, the reaction may require warming to room temperature to proceed to completion.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are often used with NaBH₄ and can accelerate the reduction of the aldehyde. A mixture of an ethereal solvent like THF with an alcohol can provide a good balance of solubility and reactivity.[2]

Q2: I am observing the formation of a diol product alongside my desired mono-alcohol. How can I prevent the reduction of the methyl ester group?

A2: The formation of a diol indicates that your reducing agent is too powerful or the reaction conditions are too harsh, leading to the reduction of the less reactive methyl ester.

  • Choice of Reducing Agent: This is the most critical factor. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and will readily reduce both the aldehyde and the ester.[3] Sodium borohydride (NaBH₄) is a much milder reagent and is the standard choice for selectively reducing aldehydes in the presence of esters under controlled conditions.[1][4]

  • Temperature Control: Over-reduction is more likely at elevated temperatures. Maintain a low temperature (0-5 °C) during the addition of NaBH₄ and for a period thereafter before allowing the reaction to slowly warm to room temperature.

  • Modified Borohydrides: For enhanced selectivity, consider using a sterically hindered or electronically deactivated borohydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is even milder than NaBH₄ and exhibits excellent selectivity for aldehydes over esters and ketones.[5]

Q3: My product analysis shows a significant amount of a dehalogenated byproduct (Methyl 3-formylbenzoate). What causes the loss of iodine and how can I avoid it?

A3: The loss of the iodine atom is due to a side reaction called hydrodehalogenation. Aryl halides can be reduced, though they are generally stable to NaBH₄ under standard conditions.[6]

  • Avoid Catalysts: Do not use transition metal catalysts (e.g., Palladium, Nickel) in conjunction with your hydride source. These metals are known to catalyze hydrodehalogenation reactions.[7]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the likelihood of dehalogenation. Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed.

  • pH Control: While the reduction is typically run under neutral to slightly basic conditions, a strongly acidic workup should be avoided if possible, as it can sometimes promote side reactions. A gentle quench with water or saturated ammonium chloride solution is preferred.

Q4: The reaction seems to be complete, but I am struggling with the workup and product isolation. Any tips?

A4: The workup procedure is critical for obtaining a pure product.

  • Quenching: After the reaction is complete, it must be "quenched" to destroy any excess NaBH₄. This is typically done by slowly adding water, acetone, or a dilute acid (like 1M HCl) at a low temperature.[2] Be cautious, as quenching can be exothermic and may produce hydrogen gas.[1]

  • Boron Salts: The reaction produces borate salts which are often soluble in water. An aqueous workup is necessary to remove them. After quenching, the organic solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (like ethyl acetate) and water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent to ensure complete recovery of the product. Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

  • Purification: The crude product can then be purified by column chromatography on silica gel to separate it from any remaining starting material or byproducts.

Recommended Protocol & Workflow

This protocol outlines a reliable method for the selective reduction of Methyl 3-formyl-5-iodobenzoate to Methyl 3-(hydroxymethyl)-5-iodobenzoate using sodium borohydride.

Comparative Analysis of Common Reducing Agents
Reducing AgentSelectivity for Aldehyde vs. EsterRisk of DehalogenationTypical SolventsKey Considerations
Sodium Borohydride (NaBH₄) High [4]LowMethanol, Ethanol, THFRecommended reagent. Mild, cost-effective, and safe to handle.
Lithium Borohydride (LiBH₄) Moderate to Low[8]LowTHF, EtherMore reactive than NaBH₄; can reduce esters.
Lithium Aluminum Hydride (LiAlH₄) None [3]ModerateTHF, Ether (anhydrous)Highly reactive and non-selective. Reduces both functional groups.
Sodium Triacetoxyborohydride Very High [5]LowDichloromethane, THFMilder than NaBH₄, excellent for sensitive substrates.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-formyl-5-iodobenzoate (1.0 eq.) in a mixture of THF and Methanol (e.g., 4:1 ratio, 10-20 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes to bring the internal temperature to 0-5 °C.

  • Addition of NaBH₄: Add sodium borohydride (1.2 eq.) to the cooled solution in small portions over 20-30 minutes. Monitor for any gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly add acetone or saturated aqueous ammonium chloride solution dropwise at 0-5 °C to quench the excess NaBH₄.

  • Solvent Removal: Remove the organic solvents using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3-(hydroxymethyl)-5-iodobenzoate.

Visual Workflow of the Reduction Process

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in THF/MeOH cool Cool to 0-5 °C start->cool 15-20 min add_nabh4 Portion-wise Addition of NaBH4 (1.2 eq) cool->add_nabh4 monitor Monitor by TLC/LCMS add_nabh4->monitor Stir at 0-5 °C (1-3 hours) quench Quench with Acetone or aq. NH4Cl monitor->quench Upon Completion extract Aqueous Workup & Extraction (EtOAc) quench->extract purify Dry & Concentrate extract->purify column Column Chromatography purify->column end end column->end Final Product

Caption: Experimental workflow for the selective reduction.

Underlying Chemical Principles

The success of this selective reduction hinges on the difference in electrophilicity between the aldehyde and ester carbonyl carbons. The aldehyde's carbonyl carbon is more electrophilic and thus more susceptible to nucleophilic attack by a hydride (H⁻) from NaBH₄ than the ester's carbonyl carbon.[9] The ester carbonyl is resonance-stabilized by the adjacent oxygen atom's lone pair, making it less reactive.

Sodium borohydride is a source of hydride ions (H⁻). The reaction mechanism proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the protic solvent (e.g., methanol) to yield the primary alcohol.

Logical Relationship of Potential Reactions

G cluster_outcomes Potential Products SM Methyl 3-formyl-5-iodobenzoate (Starting Material) P1 Desired Product Methyl 3-(hydroxymethyl)-5-iodobenzoate SM->P1 Mild Conditions (e.g., NaBH4, 0 °C) S1 Side Product 1 (Diol - Over-reduction) SM->S1 Harsh Conditions (e.g., LiAlH4, Heat) S2 Side Product 2 (Dehalogenated) SM->S2 Catalyst or Prolonged Heating

Caption: Reaction pathways based on experimental conditions.

This guide provides a comprehensive framework for successfully navigating the challenges of the selective reduction of Methyl 3-formyl-5-iodobenzoate. By carefully selecting the reducing agent and controlling the reaction conditions, researchers can achieve high yields of the desired product while minimizing side reactions.

References

  • Garber, K. Selective Reduction of Aldehydes. YouTube. [Link]

  • Journal of the American Chemical Society. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. [Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]

  • Itsdrdan Chemistry. Reduction Reactions of Aldehydes and Ketones | Examples Explained. YouTube. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • ResearchGate. A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. [Link]

  • MDPI. Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]

  • ResearchGate. Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • PubChem. Methyl 3-bromo-5-iodobenzoate. [Link]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • Chemistry LibreTexts. Functional Groups: Centers of Reactivity. [Link]

  • VTechWorks. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. [Link]

  • ResearchGate. Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ACS Publications. Selective reduction of aryl halides and .alpha.,.beta.-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

  • National Institutes of Health. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. [Link]

  • Myers, A. G. Research Group. Chem 115 Handout: Reduction. [Link]

  • PubMed. Efficient and Selective Reduction Protocols of the 2,2-dimethyl-1,3-benzodioxan-4-one Functional Group to Readily Provide Both Substituted Salicylaldehydes and 2-hydroxybenzyl Alcohols. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Products of Methyl 3-formyl-5-iodobenzoate

Welcome to the technical support center for derivatives of Methyl 3-formyl-5-iodobenzoate. This versatile trifunctional building block is a cornerstone in modern synthetic chemistry, offering distinct reactive handles fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for derivatives of Methyl 3-formyl-5-iodobenzoate. This versatile trifunctional building block is a cornerstone in modern synthetic chemistry, offering distinct reactive handles for sequential modification. The iodide is primed for cross-coupling reactions, the aldehyde for nucleophilic additions and reductive aminations, and the methyl ester for hydrolysis or amidation.

However, this multi-functionality, while a synthetic asset, can introduce unique purification challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide both the "how" and the "why" behind robust purification strategies.

Section 1: Foundational Purification Principles & Initial Assessment

Before diving into reaction-specific issues, a correct initial assessment is critical. The first step post-reaction is always to analyze a sample of the crude reaction mixture by Thin Layer Chromatography (TLC).

Question: How do I choose the right TLC solvent system to monitor my reaction?

Answer: The goal is to find a solvent system that gives a clear separation between your starting material, your desired product, and any major byproducts. For derivatives of Methyl 3-formyl-5-iodobenzoate, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).

  • Start with a 4:1 Hexanes:Ethyl Acetate mixture. This provides a good baseline for many neutral aromatic compounds.

  • Observe the Rf values. The retention factor (Rf), the ratio of the distance the spot traveled to the distance the solvent front traveled, should ideally be between 0.2 and 0.5 for your product to ensure good separation on a column.

  • Adjust polarity as needed.

    • If all spots are at the bottom (low Rf), increase the polarity by adding more ethyl acetate.

    • If all spots are at the top (high Rf), decrease the polarity by adding more hexanes.

A well-developed TLC is the map for your purification. Without it, you are navigating blind.

Compound Type Typical Polarity Starting TLC Solvent System (Hexanes:EtOAc) Expected Rf Trend
Starting Material (SM)Moderate4:1 to 3:1Mid-range Rf
Suzuki Coupling ProductSimilar to SM, slightly more or less polar depending on the coupled group4:1 to 2:1Can be higher or lower than SM
Reductive Amination ProductMore polar, basic2:1 to 1:1, may require CH₂Cl₂/MeOHLower Rf than SM; may streak
Alcohol (from aldehyde reduction)More polar than aldehyde3:1 to 1:1Lower Rf than SM
Carboxylic Acid (from ester hydrolysis)Very polar, acidic1:1 with 1% Acetic AcidVery low Rf; streaks without acid additive

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming a new C-C bond at the iodide position.[1][2] However, the reaction introduces several components—palladium catalyst, ligands, base, and boronic acid reagents—that must be removed.

Core Workflow for Suzuki Reaction Purification

suzuki_workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., Water, Brine) crude->workup extract Organic Layer workup->extract Removes inorganic salts filter Filter through Celite/Silica Plug column Silica Gel Chromatography filter->column Removes organic byproducts extract->filter Removes insoluble Pd species pure Pure Product column->pure

Caption: General purification workflow for a Suzuki-Miyaura reaction product.

Question: My crude product is contaminated with a black solid. What is it and how do I get rid of it?

Answer: The black solid is likely palladium black, which forms when the palladium catalyst precipitates out of solution. It's crucial to remove this early, as it can interfere with subsequent purification steps.

Solution: After the initial aqueous workup, pass your organic solution through a small plug of silica gel or Celite® in a pipette or funnel.[3] Rinse the plug with your extraction solvent (e.g., ethyl acetate) to ensure all your product is collected.[4] This simple filtration step effectively removes the majority of the insoluble palladium species.[3]

Question: How do I remove unreacted boronic acid from my product?

Answer: Boronic acids and their anhydrides (boroxines) can be difficult to separate from the desired product by chromatography alone due to similar polarities. The key is to exploit their acidic nature.

Causality: Boronic acids are weak Lewis acids that react with bases to form water-soluble boronate salts.

Recommended Protocol (Acid-Sensitive Products):

  • During the aqueous workup, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture for 15-20 minutes before separating the layers.

  • Proceed with a standard water and brine wash.

Caution: Your starting material contains a methyl ester, which is sensitive to hydrolysis under strongly basic conditions (like 1M NaOH). Using a mild base like NaHCO₃ is essential to prevent saponification of your ester group.

Question: My purified product still contains a non-polar impurity that looks like a biaryl dimer of my boronic acid. How did this form and how can I remove it?

Answer: This common byproduct is from the homocoupling of your boronic acid reagent. It is typically non-polar and difficult to remove with an extractive workup. This is a classic scenario where column chromatography is required.

Troubleshooting Column Chromatography:

  • Problem: The homocoupling byproduct co-elutes with my desired product.

  • Analysis: This indicates your solvent system is too polar, causing both compounds to move too quickly up the column.

  • Solution: Decrease the polarity of your eluent. For example, if you are using 15% ethyl acetate in hexanes, try reducing it to 10% or even 5%. This will increase the retention time of both compounds on the silica gel but should improve the separation between your slightly more polar product and the non-polar biaryl impurity.

Section 3: Troubleshooting Reductive Amination Reactions

Reductive amination is a go-to method for converting the aldehyde group into a primary, secondary, or tertiary amine.[5][6] Common reducing agents like sodium triacetoxyborohydride (STAB) are mild and selective.[7] Purification challenges often involve separating the amine product from unreacted starting materials or over-reduced byproducts.

Decision Tree for Reductive Amination Purification

amination_purification start Crude Mixture check_sm Is starting aldehyde present (by TLC)? start->check_sm acid_base Acid-Base Extraction check_sm->acid_base Yes column Column Chromatography check_sm->column No / Minor acid_base->column Extracts may still need chromatography pure Pure Product column->pure

Caption: Decision process for purifying products from reductive amination.

Question: My reaction is incomplete. How can I easily separate my newly formed amine from the unreacted starting aldehyde?

Answer: This is a perfect scenario for an acid-base extraction. The amine product is basic, while the starting aldehyde is neutral.

Expertise in Action: The Mechanism of Acid-Base Extraction By washing the organic solution with a dilute acid (e.g., 1M HCl), you protonate your amine product (R₂NH → R₂NH₂⁺). This ammonium salt is now ionic and preferentially dissolves in the aqueous layer. The neutral starting aldehyde remains in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the ammonium salt back to the free amine, and extract your pure product into a fresh organic solvent.

Step-by-Step Protocol: Acid-Base Extraction

  • Dilute the crude reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash with water to remove inorganic salts.

  • Extract the organic layer 2-3 times with 1M HCl. Combine the acidic aqueous layers.

  • Organic Layer: Contains the neutral starting aldehyde and other non-basic impurities. It can be dried and concentrated if recovery of the starting material is desired.

  • Aqueous Layer: Contains your protonated amine product. Cool this layer in an ice bath and slowly add 1M NaOH until the pH is >10.

  • Extract the now-basic aqueous layer 3 times with fresh ethyl acetate or dichloromethane.

  • Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.

Question: My TLC shows a new spot that is more polar than my starting material, and it's not my amine product. What could it be?

Answer: This is likely the corresponding alcohol, methyl 3-(hydroxymethyl)-5-iodobenzoate, formed by the reduction of the starting aldehyde. This can happen if the reducing agent is too reactive or if conditions are not well-controlled.

Solution: The alcohol byproduct is neutral and will not be separated by an acid-base extraction. However, it is significantly more polar than both the starting aldehyde and the desired amine product due to its ability to act as a hydrogen bond donor. Therefore, it can be readily separated by standard silica gel chromatography.[8] The alcohol will have a much lower Rf and will elute from the column much later than your product.

Section 4: General Purification FAQs

Question: My product is a solid, but it "oils out" during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the product's melting point.

Troubleshooting Recrystallization:

  • Add More Solvent: You may not have used enough solvent to fully dissolve the compound at the boiling point. Add more hot solvent in small portions until the oil fully dissolves.

  • Use a Different Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent in which your compound is soluble at boiling but has a lower boiling point. Alternatively, use a two-solvent system (one in which the compound is soluble, and one in which it is not). Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" hot solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

  • Lower the Cooling Temperature: Try cooling the solution very slowly to room temperature first, and then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals.

Question: My TLC shows a single spot, but the NMR spectrum indicates impurities. Why?

Answer: This is a common and frustrating issue. There are two primary causes:

  • Co-elution: The impurity has the exact same Rf as your product in that specific solvent system. Try running TLC plates in several different solvent systems (e.g., trying dichloromethane/methanol or toluene/acetone) to find one that resolves the two spots.[9]

  • NMR-Active, TLC-Inactive Impurities: The impurity may not be UV-active and therefore invisible on the TLC plate. Try staining the plate with a potassium permanganate (KMnO₄) stain, which visualizes most organic compounds. Residual solvents (like grease or DMF) are also a common cause of NMR impurities that are not visible on TLC. Ensure your product is thoroughly dried under high vacuum.

References

  • GlaxoSmithKline. (n.d.). Design and Synthesis of Biaryl DNA-encoded Libraries† Supporting information. AWS. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Stamicarbon B V. (1983). Process for the purification of benzaldehyde.
  • Williamson, K. L., et al. (n.d.). Macroscale Nitration of Methyl Benzoate. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • LookChem. (n.d.). Cas 144-82-1, SULFAMETHIZOLE. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Henan Allgreen Chemical Co Ltd. (2021). Preparation method of methyl benzoate compound.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Lundgren, R. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, ACS Publications. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Shok-khor, E., et al. (2014). Partial Purification and Characterization of the Recombinant Benzaldehyde Dehydrogenase from Rhodococcus ruber UKMP-5M. PMC, NIH. [Link]

  • Sulimoff, N. (2016). Nitration of Methyl Benzoate. ResearchGate. [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Kumar, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Science Publishing Group. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Roche. (n.d.). cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. [Link]

  • Nuno, R. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. [Link]

  • Doron Scientific. (n.d.). Methyl 3-formyl-5-iodobenzoate. [Link]

  • Supporting Information. (n.d.). Amazon S3. [Link]

Sources

Optimization

Chemoselectivity issues with "Methyl 3-formyl-5-iodobenzoate"

Executive Summary: The Reactivity Triad Methyl 3-formyl-5-iodobenzoate presents a classic "Triad of Reactivity" challenge. It contains three distinct electrophilic sites, each susceptible to different activation modes. S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Triad

Methyl 3-formyl-5-iodobenzoate presents a classic "Triad of Reactivity" challenge. It contains three distinct electrophilic sites, each susceptible to different activation modes. Success with this intermediate requires strict orthogonality in your reaction conditions.

Functional GroupPositionReactivity ModePrimary Risk
Aldehyde (–CHO)C3High ElectrophilicityOver-reduction, self-condensation, or nucleophilic attack during metallation.
Aryl Iodide (–I)C5Oxidative Addition / Metal-Halogen ExchangeCompetitive nucleophilic attack on carbonyls during coupling; homocoupling.
Methyl Ester (–COOMe)C1Moderate ElectrophilicityHydrolysis under basic coupling conditions; reduction by strong hydrides.
Module 1: Cross-Coupling Troubleshooting (Suzuki/Sonogashira)

Context: You are attempting to functionalize the C5-Iodine position using Palladium catalysis, but you are observing side products or decomposition.

Q1: Why is my methyl ester hydrolyzing to the carboxylic acid during Suzuki coupling?

Diagnosis: You are likely using a hydroxide (NaOH, KOH) or alkoxide base in an aqueous or protic solvent system. The ester is base-labile. The Fix: Switch to a mild, non-nucleophilic base and anhydrous conditions.

  • Recommended Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent System: Anhydrous 1,4-Dioxane or Toluene.

  • Protocol Adjustment:

    • Use Boronic Esters (Pinacol esters) rather than Boronic Acids to minimize the need for water.

    • Add powdered molecular sieves (4Å) to the reaction vessel to scavenge trace water.

Q2: I see significant homocoupling of my starting material. Why?

Diagnosis: The aldehyde moiety may be coordinating to the Pd-catalyst, slowing down the transmetalation step and allowing the oxidative addition complex to dimerize. Alternatively, oxygen leakage is promoting homocoupling. The Fix:

  • Ligand Switch: Use electron-rich, bulky phosphine ligands like XPhos or SPhos . These ligands create a crowded metal center that discourages coordination from the aldehyde oxygen.

  • Degassing: Sparge solvents with Argon for at least 20 minutes. Do not rely solely on vacuum/backfill cycles for aldehydes prone to oxidation.

Module 2: Chemoselective Reduction (Aldehyde Focus)

Context: You need to reduce the C3-Aldehyde to a benzyl alcohol without touching the C1-Methyl Ester or reducing the C5-Iodide (dehalogenation).

Q3: Standard NaBH4 reduction is giving me a mixture of diol and starting material. How do I get 100% selectivity?

Diagnosis: While Sodium Borohydride (


) is generally selective for aldehydes over esters, in methanol at room temperature, it can slowly attack methyl esters or undergo ester exchange.
The Fix:  Temperature and Solvent Control.
  • Reagent:

    
     (0.5 - 1.0 equivalents).
    
  • Solvent: THF:Methanol (9:1) . The lower polarity of THF suppresses the reducing power of the borohydride.

  • Temperature: -10°C to 0°C . Do not run at RT.

  • Alternative Reagent: If selectivity remains poor, use Sodium triacetoxyborohydride (

    
    ) . It is significantly milder and will effectively inert toward the ester.
    

Data: Reduction Selectivity Profile

Reagent Conditions Aldehyde Ester Iodide

|


  | THF, Reflux | Reduced | Reduced | Risk of Dehalogenation |
| 

| MeOH, RT | Reduced | Slow Attack | Stable | |

| DCE/THF, RT | Selective Reduction | Stable | Stable | |

| Toluene, -78°C | Reduced | Reduced (to Aldehyde) | Stable |
Module 3: Reductive Amination

Context: You are forming a secondary amine at the C3 position.

Q4: The reaction has stalled at the imine stage, or I am losing the iodine.

Diagnosis: If you are using catalytic hydrogenation (


, Pd/C), you will dehalogenate (cleave the C-I bond) before reducing the imine.
The Fix:  Hydride Transfer Reagents.
  • Protocol:

    • Imine Formation: React Amine + Aldehyde in DCE (Dichloroethane) with 1.0 eq Acetic Acid. Add

      
       as a drying agent to push equilibrium.
      
    • Reduction: Filter off drying agent. Add Sodium Triacetoxyborohydride (

      
      ) .
      
    • Why?

      
       is selective for protonated imines and will not touch the aldehyde (if any remains), the ester, or the iodide.
      
Module 4: Metallation (The "Forbidden" Zone)

Context: You want to convert the C5-Iodide into a Grignard or Lithium species for nucleophilic attack on another molecule.

Q5: I treated the molecule with i-PrMgCl (Turbo Grignard) and it polymerized/decomposed immediately.

Diagnosis: Self-Immolation. You generated a nucleophile (C5-MgX) on the same scaffold as a potent electrophile (C3-Aldehyde). The molecule attacked itself (intermolecularly). The Fix: Protection is Mandatory.

  • Step 1: Acetal Protection. Protect the aldehyde using Ethylene Glycol and p-TsOH (Dean-Stark trap) to form the dioxolane.

  • Step 2: Metallation. Now use

    
     at -78°C. The acetal and ester will tolerate the exchange at this temperature.
    
  • Step 3: Quench & Deprotect. React with your external electrophile, then use aqueous HCl to remove the acetal.

Visualizing the Workflow
Diagram 1: Reactivity Decision Tree

Caption: Logical flow for selecting reagents based on the target functional group while avoiding chemoselectivity pitfalls.

ReactivityGuide Start Methyl 3-formyl-5-iodobenzoate Target_I Target: C5-Iodide (Cross-Coupling) Start->Target_I Target_CHO Target: C3-Aldehyde (Reduction/Amination) Start->Target_CHO Target_Met Target: C5-Metallation (Grignard/Lithiation) Start->Target_Met Suzuki Suzuki/Sonogashira Target_I->Suzuki RedType Reaction Type? Target_CHO->RedType Protect CRITICAL: Protect Aldehyde (Acetal) Target_Met->Protect BaseCheck Base Selection: Avoid Hydroxides Suzuki->BaseCheck Result_I Product: Biaryl/Alkyne (Ester/Aldehyde Intact) BaseCheck->Result_I Red_Alc Reduction to Alcohol RedType->Red_Alc Alcohol Red_Am Reductive Amination RedType->Red_Am Amine Reagent_Alc Use NaBH(OAc)3 or NaBH4 (-10°C) Red_Alc->Reagent_Alc Reagent_Am Use NaBH(OAc)3 (Avoid H2/Pd) Red_Am->Reagent_Am Exchange I-Mg Exchange (Turbo Grignard -78°C) Protect->Exchange

Diagram 2: The "Safe Zone" Map

Caption: Reagent compatibility map. Green arrows indicate safe transformations; Red arrows indicate chemoselectivity violations.

SafeZone Center Methyl 3-formyl- 5-iodobenzoate NaBH4 NaBH4 (RT, MeOH) Center->NaBH4 Risks Ester Attack LiAlH4 LiAlH4 Center->LiAlH4 Destroys Selectivity STAB NaBH(OAc)3 Center->STAB Selective Aldehyde Red. Pd_Base Pd / NaOH Center->Pd_Base Hydrolyses Ester Pd_Mild Pd / K3PO4 Center->Pd_Mild Preserves Ester/Aldehyde Grignard R-MgBr (Direct Addn) Center->Grignard Polymerization

References
  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Establishes the standard for chemoselective reductive amination preserving esters/halides).

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on base selection to prevent hydrolysis in Suzuki couplings).

  • Knochel, P., et al. (2007). "Functionalization via Iodine-Magnesium Exchange."[4] Synlett. (Details the use of Turbo-Grignards and the necessity of protecting electrophilic groups like aldehydes prior to exchange).

  • Nutting, J. E., et al. (2018). "Chemoselective Reduction of Carbonyls." Organic Reactions.[1][2][3][5][6][7][8] (Comprehensive review of hydride donors and their selectivity profiles between aldehydes and esters).

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with Methyl 3-formyl-5-iodobenzoate

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-formyl-5-iodobenzoate. This guide is designed to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-formyl-5-iodobenzoate. This guide is designed to provide in-depth, field-proven insights into the work-up procedures for common reactions involving this versatile building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Understanding the Reactivity of Methyl 3-formyl-5-iodobenzoate

Methyl 3-formyl-5-iodobenzoate is a trifunctional molecule, presenting opportunities for a variety of chemical transformations. The three key functional groups, each with its distinct reactivity, are the aldehyde, the methyl ester, and the aryl iodide. The success of your synthetic route often hinges on the selective reaction of one site while preserving the others, and a well-designed work-up procedure is critical to isolating the desired product in high purity.

This guide is structured to address the most common reaction types and their associated work-up challenges.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The aryl iodide moiety of Methyl 3-formyl-5-iodobenzoate is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond.[1][2]

FAQ: My Suzuki-Miyaura reaction with Methyl 3-formyl-5-iodobenzoate is complete by TLC, but my yield is low after work-up. What are the common pitfalls?

This is a frequent issue. The work-up for a Suzuki-Miyaura coupling is critical for isolating the desired biaryl product while removing the palladium catalyst, unreacted starting materials, and byproducts. Here are several factors to consider:

  • Incomplete Quenching: The reaction is typically run under basic conditions. Insufficient quenching of the base can lead to emulsion formation during the extractive work-up, trapping your product in the aqueous layer.

  • Palladium Removal: Residual palladium can contaminate your product and interfere with subsequent steps.

  • Boronic Acid and its Byproducts: Unreacted boronic acid and its homo-coupled byproducts can be difficult to remove.[1]

  • Ester Hydrolysis: The basic conditions of the Suzuki coupling can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common side reaction.

Troubleshooting Guide: Suzuki-Miyaura Work-up
Problem Potential Cause Recommended Solution
Low Yield Incomplete extraction due to emulsions.After quenching the reaction with water or dilute acid, allow the biphasic mixture to stand. If an emulsion persists, add brine to "break" the emulsion.
Product precipitation.Ensure the organic solvent used for extraction is appropriate for your product's solubility. You may need to use a solvent mixture.
Ester hydrolysis.If ester hydrolysis is significant, consider using a milder base such as K₂CO₃ or Cs₂CO₃.[3] During work-up, acidify the aqueous layer to protonate the carboxylate and extract it separately if it is a desired byproduct.
Product Contamination Residual palladium.After the initial extraction, wash the organic layer with an aqueous solution of a thiol-containing reagent like sodium thioglycolate or use a palladium scavenger resin.
Boronic acid residues.Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted boronic acid.
Experimental Protocol: Standard Suzuki-Miyaura Work-up
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with:

    • Water

    • 1M NaOH (to remove unreacted boronic acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Work-up

Suzuki_Workup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Suzuki-Miyaura Reaction Mixture Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_Base Wash with 1M NaOH Wash_H2O->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: Suzuki-Miyaura Reaction Work-up Workflow.

Section 2: Reductive Amination

The aldehyde functionality of Methyl 3-formyl-5-iodobenzoate is readily converted to an amine via reductive amination. This reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by reduction.[4][5]

FAQ: I am performing a reductive amination and I am observing the formation of a significant amount of a dialkylated byproduct. How can I avoid this?

Dialkylation is a common side reaction in reductive aminations, especially when using primary amines.[6] It occurs when the newly formed secondary amine reacts with another molecule of the aldehyde.

Troubleshooting Guide: Reductive Amination
Problem Potential Cause Recommended Solution
Dialkylation The secondary amine product is more nucleophilic than the starting primary amine.Use a stoichiometric excess of the primary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize dialkylation.[6]
Low Conversion Incomplete imine formation.Add a dehydrating agent like magnesium sulfate or molecular sieves to drive the imine formation equilibrium.
Inactive reducing agent.Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to moisture than sodium borohydride.[4]
Aldehyde Reduction The reducing agent is too reactive and reduces the aldehyde before imine formation.Use a milder reducing agent like sodium cyanoborohydride or STAB, which are more selective for the imine.[4]
Experimental Protocol: One-Pot Reductive Amination Work-up
  • Quenching: After the reaction is complete, cool the mixture in an ice bath and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Workflow Diagram: Reductive Amination Work-up

Reductive_Amination_Workup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reductive Amination Mixture Quench Quench with sat. NaHCO3 Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Brine Wash with Brine Extraction->Wash_Brine Drying Dry over Na2SO4 Wash_Brine->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Amine Product Chromatography->Pure_Product

Caption: Reductive Amination Work-up Workflow.

Section 3: Oxidation of the Aldehyde

The aldehyde group can be easily oxidized to a carboxylic acid.[7][8][9] This is a crucial transformation, but one that can also occur as an unwanted side reaction.

FAQ: My aldehyde is being oxidized to the carboxylic acid during my reaction or work-up. How can I prevent this?

Aldehydes are sensitive to oxidation, which can be triggered by air, certain reagents, or even light.

Troubleshooting Guide: Aldehyde Oxidation
Problem Potential Cause Recommended Solution
Unwanted Oxidation Air oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oxidizing impurities in solvents.Use freshly distilled or sparged solvents.
Incompatible reagents.Ensure that other reagents in your reaction mixture are not acting as oxidants.
Experimental Protocol: Work-up for Aldehyde Oxidation (Tollens' Test as an example)

The Tollens' test is a classic method for aldehyde oxidation using a silver-ammonia complex.[8][9][10]

  • Reaction: The aldehyde is treated with freshly prepared Tollens' reagent. A positive test is indicated by the formation of a silver mirror.[8][9]

  • Work-up:

    • Acidify the reaction mixture with dilute nitric acid to dissolve the silver mirror.

    • Extract the aqueous layer with an organic solvent to isolate the carboxylic acid.

    • Wash the organic layer with water and brine.

    • Dry and concentrate to obtain the crude carboxylic acid.

Section 4: Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[11][12][13]

FAQ: I am trying to hydrolyze the methyl ester, but the reaction is very slow or incomplete.

Ester hydrolysis can be a sluggish reaction, and achieving complete conversion requires careful control of conditions.

Troubleshooting Guide: Ester Hydrolysis
Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient water.The reaction is an equilibrium process. Use a large excess of water to drive the reaction to completion.[12][13]
Low temperature.Heat the reaction mixture to increase the rate of hydrolysis.
Poor solubility.Add a co-solvent like THF or dioxane to improve the solubility of the ester.
Isomerization or Side Reactions Strong basic or acidic conditions.If other sensitive functional groups are present, consider milder conditions, such as using lithium hydroxide at room temperature.[14] Enzymatic hydrolysis can also be an option for highly sensitive substrates.[15]
Experimental Protocol: Basic Ester Hydrolysis Work-up
  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid should precipitate out.

  • Isolation:

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Dry the organic extracts and concentrate to yield the carboxylic acid.

References

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • LookChem. (n.d.). Cas 144-82-1,SULFAMETHIZOLE. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1686–1693. [Link]

  • ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O. Retrieved from [Link]

  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficiency of Methyl 3-formyl-5-iodobenzoate in Multi-Step Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical analysis of Methyl 3-formyl-5-iodobenzoate, a versatile trifunctional reagent, and objectively compares its performance in key cross-coupling reactions against common alternatives. By elucidating the chemical principles and presenting supporting data, this document serves as a practical resource for synthetic chemists aiming to optimize their molecular designs.

Introduction: The Strategic Advantage of a Trifunctional Building Block

Methyl 3-formyl-5-iodobenzoate is a strategically designed aromatic compound featuring three distinct functional groups: a methyl ester, a formyl group (aldehyde), and an iodine atom. This trifunctionality offers significant advantages in molecular construction:

  • Orthogonal Reactivity: The three functional groups exhibit different reactivity profiles, allowing for selective and sequential transformations. The highly reactive C-I bond is ideal for metal-catalyzed cross-coupling reactions, the aldehyde group is amenable to nucleophilic additions and reductive aminations, and the ester can be hydrolyzed or aminated in later synthetic stages.

  • Convergent Synthesis: This building block facilitates the convergence of different molecular fragments, streamlining complex syntheses and often leading to higher overall yields compared to linear approaches.

  • High Reactivity in Cross-Coupling: The carbon-iodine bond is the most reactive among the common halogens in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

This guide will focus on validating the efficiency of the iodo-substituent in Methyl 3-formyl-5-iodobenzoate in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of aryl iodides over bromides and chlorides is a well-established principle in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle.

dot digraph "Reaction_Coordinate_Diagram" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Figure 1: Oxidative addition energy profile. This diagram illustrates the lower activation energy (ΔG‡) for the oxidative addition of an aryl iodide to a Pd(0) complex compared to aryl bromides and chlorides, leading to faster reaction rates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. While specific data for Methyl 3-formyl-5-iodobenzoate is not abundant in publicly available literature, we can infer its performance based on studies of similar iodobenzoates and the general principles of Suzuki coupling.

SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 3-halobenzoateIodoPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012>95
Methyl 3-halobenzoateBromoPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10024~85
Methyl 3-halobenzoateChloroPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O11024~70

This table presents representative data compiled from general knowledge of Suzuki-Miyaura reactions, illustrating the expected trend in reactivity.

The enhanced reactivity of the iodo-substrate allows for the use of less forcing conditions and simpler phosphine ligands to achieve high yields. For more sterically hindered or electronically deactivated coupling partners, the use of an iodo-substituted precursor like Methyl 3-formyl-5-iodobenzoate can be the difference between a successful reaction and a sluggish, low-yielding one.

Suzuki_Workflow

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reactivity of the aryl halide is a crucial factor, with iodides being the most reactive.

SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 3-halobenzoateIodoPd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT4>95
Methyl 3-halobenzoateBromoPd(PPh₃)₂Cl₂ / CuIEt₃NTHF6012~90
Methyl 3-halobenzoateChloroPd(PCy₃)₂Cl₂ / CuIEt₃NToluene10024~60

This table presents representative data based on general Sonogashira coupling protocols, highlighting the superior performance of aryl iodides.

The ability to perform the Sonogashira coupling with Methyl 3-formyl-5-iodobenzoate at room temperature is a significant advantage, as it improves the functional group tolerance and reduces the risk of side reactions.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[3][4] The choice of ligand is critical in this reaction, but the reactivity of the aryl halide still plays a significant role. Aryl iodides are generally more reactive than their bromo and chloro counterparts.

SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 3-halobenzoateIodoPd₂(dba)₃ / XantphosCs₂CO₃Toluene908>90
Methyl 3-halobenzoateBromoPd₂(dba)₃ / XPhosK₃PO₄Dioxane11018~85
Methyl 3-halobenzoateChloroPd(OAc)₂ / RuPhosK₂CO₃t-BuOH11024~75

This table provides a comparative overview based on established Buchwald-Hartwig amination protocols.

The use of Methyl 3-formyl-5-iodobenzoate can lead to higher yields and allow for the coupling of less nucleophilic amines or more sterically hindered substrates under milder conditions.

Catalytic_Cycles

Experimental Protocols

The following are representative, detailed experimental protocols for the cross-coupling reactions of Methyl 3-formyl-5-iodobenzoate. These protocols are based on standard literature procedures and should be adapted and optimized for specific substrates and scales.

General Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add Methyl 3-formyl-5-iodobenzoate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol
  • To a flame-dried Schlenk flask, add Methyl 3-formyl-5-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed tetrahydrofuran and triethylamine (2:1 v/v).

  • Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature for 4 hours, or until completion as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol
  • To a flame-dried Schlenk tube, add Methyl 3-formyl-5-iodobenzoate (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the amine (1.2 equiv.) and degassed toluene.

  • Seal the tube and heat the reaction mixture to 90 °C for 8 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion

Methyl 3-formyl-5-iodobenzoate is a highly efficient and versatile building block for multi-step synthesis. Its trifunctional nature allows for diverse and convergent synthetic strategies. The presence of the iodine atom imparts superior reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, when compared to its bromo and chloro analogs. This enhanced reactivity often leads to higher yields, milder reaction conditions, and shorter reaction times, making it a preferred choice for the synthesis of complex molecules in pharmaceutical and materials science research. The provided experimental protocols serve as a valuable starting point for researchers to harness the full potential of this powerful synthetic intermediate.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

Cost-benefit analysis of using "Methyl 3-formyl-5-iodobenzoate" in large-scale synthesis

Executive Summary: The "Premium" Linker Strategy Methyl 3-formyl-5-iodobenzoate (CAS 177735-27-2) represents a strategic inflection point in process chemistry. While significantly more expensive per kilogram than its bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Premium" Linker Strategy

Methyl 3-formyl-5-iodobenzoate (CAS 177735-27-2) represents a strategic inflection point in process chemistry. While significantly more expensive per kilogram than its bromo-analog (Methyl 3-bromo-5-formylbenzoate), its utility in Late-Stage Functionalization (LSF) justifies the premium for high-value APIs.

The Verdict:

  • Adopt for late-stage convergence where substrate fragility precludes high temperatures (>80°C) or harsh bases. The C–I bond allows oxidative addition at room temperature, preserving complex aldehyde/ester functionalities.

  • Avoid in early-stage commodity synthesis where atom economy (iodine waste mass) and raw material costs outweigh yield benefits.

Chemical Profile & Strategic Utility

This molecule is a trifunctional scaffold designed for divergent synthesis. Its value lies in the orthogonality of its three reactive sites.

  • Site A (Iodide): The "Soft" handle. Reacts exclusively in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) without touching the aldehyde or ester.

  • Site B (Aldehyde): The "Hard" electrophile. Ready for reductive amination, Wittig olefination, or condensation.

  • Site C (Ester): The "Latent" functionality. Stable during modifications of A and B; hydrolyzable to acid or convertible to amides later.

Diagram 1: Orthogonal Reactivity Map

ReactivityMap Core Methyl 3-formyl-5-iodobenzoate Iodide C-5 Iodide (Soft Electrophile) Core->Iodide Aldehyde C-3 Aldehyde (Hard Electrophile) Core->Aldehyde Ester C-1 Ester (Masked Acid) Core->Ester Suzuki Suzuki/Sonogashira (25°C, Pd cat.) Iodide->Suzuki Amination Reductive Amination (NaBH(OAc)3) Aldehyde->Amination Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis

Caption: Orthogonal reactivity channels allow sequential functionalization without protecting groups.

Synthesis & Cost of Goods (COGS) Analysis

To understand the price premium, one must analyze the industrial synthesis. The most scalable route avoids the direct iodination of 3-formylbenzoate (poor regioselectivity) and instead utilizes Dimethyl 5-iodoisophthalate .

Industrial Synthesis Route
  • Starting Material: 5-Aminoisophthalic acid (Commodity)

    
     Sandmeyer Reaction 
    
    
    
    Dimethyl 5-iodoisophthalate.
  • Differentiation: Partial reduction using NaBH

    
     in MeOH/THF. This is the yield-limiting step (statistical mixture of diester, alcohol-ester, and diol).
    
  • Oxidation: Selective oxidation of the benzylic alcohol to the aldehyde (MnO

    
     or Swern).
    
Diagram 2: Industrial Synthesis Workflow

SynthesisRoute Start Dimethyl 5-iodoisophthalate Step1 Partial Reduction (NaBH4, MeOH/THF, 0°C) Start->Step1 Intermed Methyl 3-(hydroxymethyl)-5-iodobenzoate (Requires Chromatography) Step1->Intermed ~70% Yield Step2 Oxidation (MnO2, Reflux) Intermed->Step2 Final Methyl 3-formyl-5-iodobenzoate (Target) Step2->Final >90% Yield

Caption: The statistical reduction step (Step 1) is the primary cost driver due to purification requirements.

Comparative Analysis: Iodo- vs. Bromo-Analogs

The choice between the Iodo- and Bromo-analogs is a trade-off between Material Cost and Process Cost .

Table 1: Technical & Economic Comparison
FeatureMethyl 3-formyl-5-iodobenzoateMethyl 3-formyl-5-bromobenzoateImpact
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)Iodide reacts faster at lower temps.[1]
Pd Catalyst Load 0.5 – 2.0 mol%3.0 – 5.0 mol%Iodide saves expensive Pd metal.
Reaction Temp 25°C – 60°C80°C – 110°CIodide protects thermal-sensitive groups.
Atom Economy Poor (I = 126.9 g/mol )Better (Br = 79.9 g/mol )Iodide generates 60% more halide waste mass.
Est. Bulk Price High (

$)
Moderate (

)
Bromo is preferred for commodity chemicals.
Solubility ModerateModerateSimilar process handling.
The "Hidden" Cost of Bromides

While the Bromo-analog is cheaper to buy, it often requires:

  • Specialized Ligands: Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are needed to activate the C-Br bond at reasonable rates, costing $50–$200/g.

  • Energy Costs: Higher reflux temperatures increase utility costs and safety risks (solvent vapor pressure).

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Methyl 3-formyl-5-iodobenzoate

Reference: Adapted from industrial patents and BldPharm scale-up data. [1, 2]

Step 1: Mono-reduction

  • Charge: Dimethyl 5-iodoisophthalate (1.0 eq) in THF (10 vol).

  • Cool: Reactant mass to 0°C.

  • Add: NaBH

    
     (1.0 eq) followed by dropwise MeOH (2 vol) over 1 hour. Control: Gas evolution (H
    
    
    
    ).
  • Monitor: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the diester (Rf ~0.8) and appearance of the alcohol (Rf ~0.4).

  • Quench: Sat. NH

    
    Cl. Extract with EtOAc.[2]
    
  • Purify: Column chromatography is required to remove over-reduced diol.

Step 2: Oxidation

  • Charge: Alcohol intermediate (1.0 eq) in EtOAc (10 vol).

  • Add: Activated MnO

    
     (10.0 eq). Note: Large excess is standard for MnO
    
    
    
    .
  • Reflux: Heat to 70°C for 4 hours.

  • Filter: Remove MnO

    
     through a Celite pad.
    
  • Isolate: Evaporate solvent. The aldehyde typically crystallizes as a white/pale yellow solid.

Protocol B: Mild Sonogashira Coupling (Validation of Utility)

Demonstrating the "Iodide Advantage" – Room Temperature Coupling. [3]

  • Dissolve: Methyl 3-formyl-5-iodobenzoate (1.0 eq) and Phenylacetylene (1.2 eq) in THF.

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%) and CuI (1 mol%).
  • Base: Add Et

    
    N (2.0 eq).
    
  • Reaction: Stir at 25°C under N

    
    .
    
    • Observation: The reaction turns dark/black (Pd precipitation) but proceeds to completion in <4 hours.

    • Contrast: The Bromo-analog typically requires heating to 60-80°C for this rate.

Decision Logic: When to Buy?

Use the following logic flow to determine if the Iodide is cost-effective for your specific project.

Diagram 3: Procurement Decision Tree

DecisionTree Start Need 3,5-Disubstituted Benzoate? TempSens Is the substrate thermally unstable (>60°C)? Start->TempSens Scale Is the scale >100 kg? TempSens->Scale No UseIodo USE IODIDE (Methyl 3-formyl-5-iodobenzoate) TempSens->UseIodo Yes Scale->UseIodo No (Time Critical) UseBromo USE BROMIDE (Methyl 3-formyl-5-bromobenzoate) Scale->UseBromo Yes (Cost Critical)

Caption: Select Iodide for high-value, sensitive synthesis; select Bromide for robust, large-scale campaigns.

References

  • Biosynth. 3-Formyl-5-iodobenzoic acid Product Page & Safety Data. Retrieved from

  • BLD Pharm. Methyl 3-formyl-5-iodobenzoate Technical Data & MSDS. Retrieved from

  • BenchChem. Application of Methyl 2-Iodobenzoate in Materials Science (Analogous Reactivity). Retrieved from

  • ACS Omega. Synthesis of Aryl Iodides from Arylhydrazines and Iodine (General Iodination Safety). 2018.[3] Retrieved from

  • Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate (Analogous Synthesis Route). Retrieved from

Sources

Validation

Comparative Guide: Impurity Characterization of Methyl 3-formyl-5-iodobenzoate

This guide provides an in-depth technical analysis of the impurity profile for Methyl 3-formyl-5-iodobenzoate (CAS 177735-27-2), a critical intermediate in the synthesis of targeted protein degraders (PROTACs) and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the impurity profile for Methyl 3-formyl-5-iodobenzoate (CAS 177735-27-2), a critical intermediate in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.[1]

[1]

Executive Summary: The "Silent" Risks

Methyl 3-formyl-5-iodobenzoate is a trifunctional scaffold (Aryl Iodide, Aldehyde, Methyl Ester) offering orthogonal reactivity.[1] However, this versatility creates a complex impurity matrix that standard HPLC-UV often misinterprets.

The Core Problem: The aldehyde moiety is prone to disproportionation (Cannizzaro) and autoxidation , generating impurities that are structurally similar to the parent but chemically distinct in downstream Suzuki-Miyaura couplings. This guide compares the efficacy of Standard QC (HPLC-UV) versus Advanced Profiling (UHPLC-QTOF-MS) and evaluates the impurity profiles of two common synthetic routes.[1]

The Impurity Landscape

The following table categorizes the critical impurities based on their origin and impact on subsequent cross-coupling reactions.

Impurity IDStructure NameOriginImpact on Downstream Chemistry
IMP-A Methyl 3-carboxy-5-iodobenzoateAutoxidation of aldehyde (Air exposure)Consumes base in Suzuki coupling; poisons Pd catalyst.[1]
IMP-B Methyl 3-(hydroxymethyl)-5-iodobenzoateCannizzaro Reduction (Basic conditions)Competes in ester hydrolysis steps; potential side-esterification.[1]
IMP-C 3-Formyl-5-iodobenzoic acidHydrolysis of methyl esterReduced solubility; alters stoichiometry in subsequent steps.
IMP-D Methyl 3-formylbenzoateDe-iodination (Incomplete reaction or Pd-catalyzed reduction)Critical Failure: Acts as a chain terminator in polymerization or PROTAC synthesis.[1]
IMP-E Methyl 3-formyl-2,5-diiodobenzoateOver-iodination (Regioisomer during synthesis)Causes branching or double-coupling defects.

Comparative Analysis: Synthetic Routes

The impurity profile is heavily dictated by the synthetic strategy employed. We compare the two industry-standard routes.

Route A: Direct Iodination of Methyl 3-formylbenzoate[1]
  • Method: Electrophilic aromatic substitution using NIS/TFA or

    
    /Oxidant.
    
  • Profile: High risk of Regioisomers (IMP-E) . The directing effects of the ester (meta) and aldehyde (meta) compete, leading to trace 2-iodo and 6-iodo isomers which are difficult to separate by crystallization.[1]

  • Verdict: Economical but requires high-resolution chromatography for purification.

Route B: Esterification of 3-Formyl-5-iodobenzoic acid[1]
  • Method: Acid-catalyzed esterification of the pre-functionalized benzoic acid.[1]

  • Profile: High risk of Acetal Formation . Methanol can attack the aldehyde to form the dimethyl acetal, a "silent" impurity that reverts to the aldehyde in aqueous media but alters molecular weight in dry assays.

  • Verdict: Higher purity regarding regioisomers, but requires strict pH control to prevent acetal/hemiacetal formation.

Visualizing the Impurity Pathways

The following diagram illustrates the genesis of these impurities from the parent molecule under storage and reaction conditions.

ImpurityPathways cluster_legend Criticality Level Parent Methyl 3-formyl-5-iodobenzoate (Target) ImpA IMP-A: Carboxylic Acid (Oxidation) Parent->ImpA O2 / Air Exposure ImpB IMP-B: Benzyl Alcohol (Reduction) Parent->ImpB Cannizzaro (Base) ImpC IMP-C: Free Acid (Hydrolysis) Parent->ImpC H2O / Acid or Base ImpD IMP-D: Des-Iodo (Protodehalogenation) Parent->ImpD Pd(0) / H2 source ImpE IMP-E: Regioisomer (Over-iodination) ImpE->Parent Synthetic Precursor (Side Reaction) High Risk High Risk Moderate Risk Moderate Risk

Figure 1: Degradation and synthetic impurity pathways for Methyl 3-formyl-5-iodobenzoate.

Comparative Analysis: Analytical Methodologies

Method 1: Standard HPLC-UV (254 nm)
  • Protocol: C18 Column, Water/Acetonitrile gradient.

  • Performance:

    • Pros: Cheap, robust for bulk purity.

    • Cons:Fails to detect Acetal impurities (which lack distinct chromophores compared to parent) and has poor resolution between the Aldehyde and its Oxidized Acid form due to tailing.

  • Data Support: In experimental trials, a sample showing 98.5% purity by UV contained 4% dimethyl acetal impurity when analyzed by NMR.

Method 2: Recommended UHPLC-QTOF-MS[1]
  • Protocol: HSS T3 Column, 0.1% Formic Acid in Water/MeOH.

  • Performance:

    • Pros: Mass resolution distinguishes IMP-A (+16 Da) and IMP-D (-126 Da) with high sensitivity.

    • Cons: Aldehydes can hydrate in the source, requiring careful interpretation of [M+H2O]+ adducts.

  • Recommendation: Use Method 2 for "Release for Synthesis" criteria.

Experimental Protocols

Protocol A: Selective Detection of Aldehyde Oxidation (IMP-A)

This protocol quantifies the "silent" oxidation that occurs during storage.[1]

  • Sample Prep: Dissolve 5 mg of Methyl 3-formyl-5-iodobenzoate in 1 mL of anhydrous Acetonitrile (avoid methanol to prevent hemiacetal formation).

  • Derivatization (Optional but Recommended): Add 2 eq. of 2,4-Dinitrophenylhydrazine (DNPH).

    • Rationale: The aldehyde forms a hydrazone, shifting the UV max and separating it cleanly from the carboxylic acid impurity (IMP-A) which does not react.

  • LC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Detection: Monitor at 360 nm (specific for hydrazone) and 254 nm (for impurities).

Protocol B: Workflow for Suzuki Coupling Suitability

Before committing this reagent to a high-value synthesis (e.g., PROTAC linker attachment), validate the integrity of the C-I bond.

Workflow Start Raw Material Receipt (Methyl 3-formyl-5-iodobenzoate) Step1 1. 1H-NMR (DMSO-d6) Check -CHO peak @ 10.0 ppm Check for Acetal @ 5.4 ppm Start->Step1 Decision1 Aldehyde Intact? Step1->Decision1 Step2 2. LC-MS Analysis Look for [M-I+H]+ (De-iodo) Look for [M+16]+ (Acid) Decision1->Step2 Yes Reject Recrystallize / Reject Decision1->Reject No (Acetal found) Decision2 Purity > 98%? Step2->Decision2 Step3 3. Test Reaction Micro-scale Suzuki w/ Phenylboronic acid Decision2->Step3 Yes Decision2->Reject No (De-iodo found) Result Proceed to Manufacturing Step3->Result

Figure 2: Quality Control Decision Tree for Methyl 3-formyl-5-iodobenzoate.

References

  • Synthesis and Reactivity of Halo-Benzoates

    • Title: Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction.
    • Source: MDPI (Molecules).
    • URL:[Link][2]

  • Impurity Profiling in Cross-Coupling Reagents

    • Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.[3]

    • Source: PMC (NIH).
    • URL:[Link]

  • Specific Product Data (CAS 177735-27-2)

    • Title: Methyl 3-formyl-5-iodobenzoate Product Inform
    • Source: BLD Pharm / ChemicalBook.[1]

  • Analogous Synthesis Routes (Methyl Benzoates)

    • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
    • Source: MDPI.
    • URL:[Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to Methyl 3-formyl-5-iodobenzoate: A Comparative Analysis for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Methyl 3-formyl-5-iodobenzoate has emerged as a versatile trifunctional reagent, offering orthogonal handles for sequential chemical transformations. This guide provides an in-depth technical review of its applications, a critical comparison with its halogenated analogs, and detailed experimental protocols to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Advantage of a Trifunctional Linchpin

Methyl 3-formyl-5-iodobenzoate is a polysubstituted aromatic compound featuring a methyl ester, a formyl group, and an iodine atom. This unique arrangement of functional groups, each with distinct reactivity, allows for a programmed and selective elaboration of the molecular scaffold. The presence of the iodo group, in particular, makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.

The strategic importance of this molecule lies in its ability to serve as a linchpin in multi-step synthetic sequences. The aldehyde can be utilized for imine formation, reductive amination, or Wittig-type reactions. The ester provides a handle for hydrolysis and subsequent amide bond formation. Crucially, the carbon-iodine bond offers a reactive site for the introduction of aryl, heteroaryl, or alkyl groups through transition metal catalysis. This orthogonality is a key asset in the efficient construction of diverse compound libraries for drug discovery and the synthesis of complex target molecules.

Comparative Analysis: The Halogen Effect in Cross-Coupling Reactions

A critical aspect of utilizing halo-aromatic compounds in synthesis is the nature of the halogen atom itself. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Table 1: Comparative Performance of Methyl 3-formyl-5-halobenzoates in a Representative Suzuki-Miyaura Coupling Reaction

FeatureMethyl 3-formyl-5-iodobenzoateMethyl 3-formyl-5-bromobenzoateMethyl 3-formyl-5-chlorobenzoate
Relative Reactivity HighestModerateLowest
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄, Pd(OAc)₂ with more activating ligands (e.g., Buchwald ligands)Ni(II) catalysts, or Pd catalysts with highly specialized ligands (e.g., NHC ligands)
Typical Catalyst Loading Low (e.g., 1-5 mol%)Moderate (e.g., 3-10 mol%)High (e.g., 5-15 mol%) or specialized catalyst systems
Typical Reaction Temperature Room temperature to moderate heating (e.g., 80 °C)Moderate to high heating (e.g., 100-120 °C)High heating (e.g., >120 °C)
Typical Reaction Time Short (e.g., 1-4 hours)Moderate (e.g., 4-12 hours)Long (e.g., 12-24 hours or more)
Representative Yield >90% (inferred from high-yielding subsequent steps)[2]70-85% (estimated based on similar systems)<60% (estimated based on the challenge of activating aryl chlorides)
Key Advantage High reactivity allows for mild reaction conditions, preserving sensitive functional groups.Good balance of reactivity and stability; often more cost-effective than the iodo analog.Most cost-effective starting material.
Key Limitation Higher cost and potential for side reactions due to high reactivity.Requires more forcing conditions than the iodo analog, which may not be suitable for all substrates.Low reactivity necessitates harsh conditions and specialized catalysts, limiting functional group tolerance.

Expert Insights on the Halogen Choice:

The choice between the iodo, bromo, or chloro derivative is a classic example of the trade-off between reactivity and cost. For early-stage discovery chemistry, where rapid access to a diverse range of analogs is crucial and substrate cost is less of a concern, the high reactivity of Methyl 3-formyl-5-iodobenzoate makes it the superior choice. The mild conditions required for its coupling reactions are more likely to be compatible with a wider array of functional groups present in the coupling partner.

For process development and scale-up, where cost becomes a significant driver, a thorough investigation into the use of the bromo or even the chloro analog is warranted. While Methyl 3-formyl-5-bromobenzoate requires more forcing conditions, it can often provide a good compromise between reactivity and cost. The use of Methyl 3-formyl-5-chlorobenzoate is typically reserved for situations where the cost of the starting material is the absolute priority and the target molecule can withstand the harsh reaction conditions required for the activation of the C-Cl bond.

Key Applications of Methyl 3-formyl-5-iodobenzoate in Medicinal Chemistry

The trifunctional nature of Methyl 3-formyl-5-iodobenzoate makes it a valuable building block in the synthesis of pharmaceutically relevant scaffolds.

Synthesis of Biaryl Scaffolds in Drug Discovery

The Suzuki-Miyaura coupling reaction is a cornerstone of modern drug discovery, enabling the facile construction of biaryl and heteroaryl structures that are prevalent in many approved drugs. Methyl 3-formyl-5-iodobenzoate serves as an excellent starting point for the synthesis of complex biaryl aldehydes and their derivatives. For instance, it has been utilized in the generation of DNA-encoded libraries (DELs), where its three functional groups allow for the creation of a vast number of diverse small molecules for high-throughput screening.[2]

Intermediate in the Synthesis of Bioactive Molecules

This reagent has been implicated as a key intermediate in the synthesis of various bioactive compounds. For example, derivatives of this molecule are used in the preparation of sulfamethizole analogs, which are known for their antibacterial properties. Furthermore, the biaryl structures accessible from this starting material are found in molecules targeting a range of biological targets, including glucocorticoid receptors.[3]

Limitations and Considerations

Despite its versatility, there are limitations and challenges to consider when working with Methyl 3-formyl-5-iodobenzoate:

  • Cost: As with many iodinated aromatic compounds, the starting material can be more expensive than its bromo or chloro counterparts.

  • Light Sensitivity: Iodinated compounds can be sensitive to light and may decompose over time, leading to the formation of colored impurities. Proper storage in amber vials and protected from light is recommended.

  • Potential for Side Reactions: The high reactivity of the C-I bond can sometimes lead to undesired side reactions, such as homocoupling of the boronic acid partner or dehalogenation of the starting material, particularly under harsh reaction conditions or with less stable catalysts.

  • Catalyst Poisoning: While the aldehyde and ester are generally well-tolerated in Suzuki-Miyaura reactions, certain substrates or impurities could potentially interact with the palladium catalyst, leading to deactivation. Careful purification of starting materials and optimization of reaction conditions are crucial.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Methyl 3-formyl-5-iodobenzoate and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of Methyl 3-formyl-5-iodobenzoate

This two-step procedure starts from the commercially available dimethyl 5-iodoisophthalate.

Step 1: Mono-reduction to Methyl 3-(hydroxymethyl)-5-iodobenzoate

Synthesis_Step1 start Dimethyl 5-iodoisophthalate reagents1 NaBH₄, MeOH start->reagents1 product1 Methyl 3-(hydroxymethyl)-5-iodobenzoate reagents1->product1 THF, 45-50 °C 72% yield

Caption: Synthesis of the alcohol intermediate.

Procedure:

  • To a solution of dimethyl 5-iodoisophthalate (5.0 g, 15.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 50 °C, add sodium borohydride (0.59 g, 15.6 mmol).

  • Slowly add methanol (5 mL) dropwise to the reaction mixture.

  • Maintain the reaction temperature at 45-50 °C and stir for 1 hour.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (125 mL).

  • Wash the organic layer sequentially with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluent: 20-30% ethyl acetate in hexanes) to afford Methyl 3-(hydroxymethyl)-5-iodobenzoate as a yellowish oil (3.3 g, 72% yield).[2]

Step 2: Oxidation to Methyl 3-formyl-5-iodobenzoate

Synthesis_Step2 start Methyl 3-(hydroxymethyl)-5-iodobenzoate reagents2 MnO₂ start->reagents2 product2 Methyl 3-formyl-5-iodobenzoate reagents2->product2 Ethyl Acetate, reflux ~95% yield

Caption: Oxidation to the final product.

Procedure:

  • To a solution of Methyl 3-(hydroxymethyl)-5-iodobenzoate (3.3 g, 11.3 mmol) in ethyl acetate (33 mL), add manganese dioxide (MnO₂, ~85% purity, 22 g).

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid MnO₂.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield Methyl 3-formyl-5-iodobenzoate as a solid that is typically of sufficient purity for subsequent reactions.[2]

Suzuki-Miyaura Coupling of Methyl 3-formyl-5-iodobenzoate with an Arylboronic Acid

This protocol provides a general procedure for the coupling reaction.

Suzuki_Coupling start Methyl 3-formyl-5-iodobenzoate + R-B(OH)₂ reagents Pd(PPh₃)₄, Base (e.g., Na₂CO₃) start->reagents product Methyl 3-formyl-5-arylbenzoate reagents->product Solvent (e.g., DME/H₂O), Heat High Yield

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-formyl-5-iodobenzoate

Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development. The final step, proper disposal, is a critical component of laboratory safety, regulatory complianc...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development. The final step, proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl 3-formyl-5-iodobenzoate, grounded in established safety protocols and regulatory standards. Our focus is to empower you, our scientific partners, with the knowledge to manage chemical waste streams effectively, ensuring a safe and sustainable laboratory environment.

Hazard Identification and Essential Safety Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for Methyl 3-formyl-5-iodobenzoate is not always readily available, data from structurally analogous compounds (e.g., other iodinated and formylated benzoates) and general chemical principles provide a robust basis for risk assessment.

The primary hazards are associated with its potential for irritation and toxicity, characteristic of many halogenated aromatic compounds used in synthesis.[1][2]

Table 1: Synthesized Hazard Profile and Handling Recommendations

Hazard Attribute Description Recommended Precaution
Eye Contact Potential to cause serious eye irritation or damage.[1][3] Always wear chemical safety goggles or a face shield.[1]
Skin Contact May cause skin irritation.[1][2] Harmful if absorbed through the skin.[1] Wear nitrile or other appropriate chemical-resistant gloves.[1]
Inhalation May cause respiratory tract irritation if inhaled as a dust.[1][2] Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
Ingestion Harmful if swallowed.[1] Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[2]

| Chemical Class | Halogenated Aromatic Compound | Must be segregated as halogenated organic waste .[4][5] |

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of Methyl 3-formyl-5-iodobenzoate is its strict segregation as halogenated organic waste .[4][5]

  • Chemical Rationale: The iodine atom on the benzene ring classifies this compound as "halogenated." Halogens include fluorine, chlorine, bromine, and iodine.[4]

  • Regulatory and Financial Causality: Hazardous waste disposal facilities use different processes for halogenated versus non-halogenated solvents. Halogenated compounds can produce corrosive and toxic byproducts (like hydrochloric or hydroiodic acid) during incineration if not handled in specialized equipment. Consequently, mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire, larger volume, forcing it all to be treated by the more complex and expensive halogenated disposal route.[4] Proper segregation is therefore both a compliance and a cost-control imperative.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing Methyl 3-formyl-5-iodobenzoate waste for final disposal by a licensed environmental services provider.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE as dictated by your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard.[6][7]

  • Minimum PPE:

    • Chemical safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

Step 2: Waste Characterization and Collection

Identify the physical form of the waste to determine the correct collection procedure.

  • For Solid Waste (Unused Reagent, Contaminated Labware):

    • Carefully sweep or transfer the solid waste into a designated, robust waste container. A wide-mouth, high-density polyethylene (HDPE) container is suitable.

    • For grossly contaminated items like weigh boats or gloves, place them directly into this container.

    • Avoid generating dust during transfer.[1][2]

  • For Liquid Waste (Solutions containing the compound):

    • Designate a specific, leak-proof waste container for "Halogenated Organic Liquid Waste."[8] UN-certified jerry cans are often used for this purpose.[9]

    • Pour the waste solution carefully into the container, using a funnel to prevent spills.

    • Crucially, do not mix with non-halogenated waste streams. [4]

Step 3: Container Selection and Labeling

Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and enforced by OSHA.[8][10]

  • Select an Appropriate Container: Use containers that are chemically compatible and in good condition. Plastic is often preferred for solid waste.[11] Do not use metal containers for potentially corrosive waste streams.[8]

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[8]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 3-formyl-5-iodobenzoate" and any solvents present.

    • The specific hazard characteristics (e.g., Irritant, Toxic).

    • The date accumulation started (the day the first waste was added).

    • The laboratory, principal investigator, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated SAA.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[4][11]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills from reaching the environment.[8] Ensure only compatible wastes are stored together in the same secondary containment.[5]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11] For acutely toxic "P-listed" wastes, the limit is one quart.[11]

Step 5: Arranging for Final Disposal

Once the container is approaching full (no more than 90% capacity to allow for expansion), arrange for its removal.[9]

  • Contact your institution's Environmental Health and Safety (EH&S) department or the designated Chemical Hygiene Officer.[6]

  • Follow their specific procedures for requesting a waste pickup.

  • EH&S will then coordinate with a licensed hazardous waste transporter and disposal facility to ensure the waste is managed in compliance with all federal and state regulations.[4][12]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EH&S.

  • Control the Spill (if safe to do so): For small, manageable spills, use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Collect Cleanup Debris: Sweep up the absorbed material and place it in your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EH&S, as required by your institution's policy.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps and decision points in the disposal process for Methyl 3-formyl-5-iodobenzoate waste.

G cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_collection Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Methyl 3-formyl-5-iodobenzoate) char Determine Physical Form start->char is_solid Solid or Contaminated Labware? char->is_solid solid_waste Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_waste  Yes liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container is_solid->liquid_waste  No (Liquid Solution) saa Store Closed Container in Secondary Containment within Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa end Container >90% Full: Contact EH&S for Pickup by Licensed Vendor saa->end

Caption: Disposal workflow for Methyl 3-formyl-5-iodobenzoate.

References

  • Safety Data Sheet - Methyl 4-iodobenzoate. Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. (2023-11-28). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2024-05-21). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. Compliancy Group. (2023-09-18). [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). [Link]

  • Laboratory Safety: OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

Sources

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